![molecular formula C8H7F5O3S B1456267 2-Methoxy-5-(pentafluorosulfur)benzoic acid CAS No. 1448319-14-9](/img/structure/B1456267.png)
2-Methoxy-5-(pentafluorosulfur)benzoic acid
Overview
Description
2-Methoxy-5-(pentafluorosulfur)benzoic acid is a chemical compound with the CAS Number: 1448319-14-9 . It belongs to the family of sulfonic acids and is known for its strong buffering capacity and low toxicity. The IUPAC name for this compound is 2-methoxy-5-(pentafluoro-lambda~6~-sulfanyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-5-(pentafluorosulfur)benzoic acid is C8H7F5O3S . The molecular weight is 278.19 . The InChI Code is 1S/C8H7F5O3S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H,14,15) .Scientific Research Applications
Pharmaceutical Research
2-Methoxy-5-(pentafluorosulfur)benzoic acid: is utilized in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of various derivatives that can be tested for therapeutic activity. For instance, its incorporation into larger molecules could lead to the development of new anti-inflammatory or antibacterial agents, leveraging the electron-withdrawing properties of the pentafluorosulfur group to enhance biological activity .
Material Science
In the field of material science, this compound’s robustness under high-fluorine content conditions makes it an excellent candidate for creating advanced polymers. These polymers could exhibit enhanced thermal stability and chemical resistance, making them suitable for use in extreme environments, such as in aerospace or industrial applications .
Chemical Synthesis
2-Methoxy-5-(pentafluorosulfur)benzoic acid: plays a crucial role in chemical synthesis as a precursor for various chemical reactions. Its benzoic acid moiety can undergo reactions such as esterification and amidation, which are fundamental in synthesizing complex organic molecules. Additionally, the pentafluorosulfur group can be used to introduce fluorine atoms into target molecules, a common practice in the pharmaceutical industry to increase the lipophilicity and metabolic stability of drug candidates .
Life Sciences
In life sciences, 2-Methoxy-5-(pentafluorosulfur)benzoic acid may be used in the study of cell signaling pathways. The compound’s ability to interact with various enzymes and receptors can help in understanding the role of similar aromatic compounds in biological systems. It could also be tagged with fluorescent markers for imaging studies to track the distribution of benzoic acid derivatives within cells .
Chromatography
The compound’s unique properties make it valuable in chromatography, particularly as a stationary phase modifier in gas chromatography (GC). Its high fluorine content could potentially improve the separation of complex mixtures by altering the polarity of the stationary phase. This can lead to better resolution and faster analysis times for volatile organic compounds .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O3S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWSTMSPXNSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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